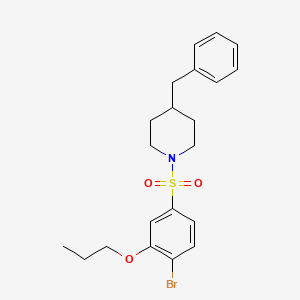

1-(4-Methoxyphenyl)cyclohexan-1-amine;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

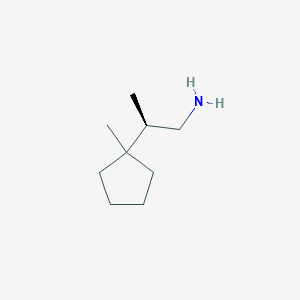

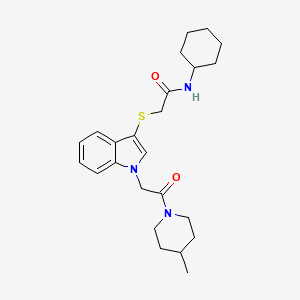

“1-(4-Methoxyphenyl)cyclohexan-1-amine;hydrochloride” is a chemical compound with the molecular weight of 241.76 . It is also known as “1-[2-Amino-1-(4-methoxyphenyl)ethyl]cyclohexanol Hydrochloride” and possesses anti-depressant activity on mice .

Synthesis Analysis

The synthesis of this compound involves a reaction of AlCl3 and LiAlH4 in THF at 0 ºC . The reaction is quenched with ethyl acetate while maintaining the temperature below 10 ºC .Molecular Structure Analysis

The IUPAC name of the compound is “1-(4-methoxyphenyl)cyclohexanamine” and its InChI code is "1S/C13H19NO/c1-15-12-7-5-11(6-8-12)13(14)9-3-2-4-10-13/h5-8H,2-4,9-10,14H2,1H3" .Chemical Reactions Analysis

The compound reacts with ethyl acetate at a temperature below 10 ºC . The reaction mixture is then transferred to a beaker, cooled externally in an ice-salt bath, and treated cautiously with a 25% aq. NaOH solution .Physical And Chemical Properties Analysis

The compound is a powder with a melting point of 233-234 ºC . It is stored at room temperature .Applications De Recherche Scientifique

Synthesis and Characterization

Synthesis of Silacyclohexanones : 1-(4-Methoxyphenyl)cyclohexan-1-amine hydrochloride contributes to the synthesis of 4-silacyclohexanones, which are used as versatile building blocks for various chemical syntheses. These compounds are characterized by NMR spectroscopy and X-ray diffraction (Fischer, Burschka, & Tacke, 2014).

Kinetics and Mechanisms in Organic Chemistry : It plays a role in studying the kinetics and mechanisms of reactions involving alicyclic amines, contributing to a deeper understanding of chemical reaction processes (Castro, Leandro, Quesieh, & Santos, 2001).

Electrophilic Amination : The compound is utilized in the electrophilic amination of catecholboronate esters, offering insights into the development of asymmetric hydroboration and amination processes (Knight, Brown, Lazzari, Ricci, & Blacker, 1997).

Pharmaceutical Applications

Asymmetric Synthesis of Medicinal Compounds : It is instrumental in the asymmetric synthesis of pharmaceuticals like Clopidogrel Hydrogen Sulfate, showcasing its importance in the development of chirally pure drugs (Sashikanth, Raju, Somaiah, Rao, & Reddy, 2013).

Synthesis of Analgesics : The compound is used in synthesizing optically pure aryl-2-phenylethylamines, which have shown analgesic activities, indicating its potential in pain management research (Takahashi, Chida, Suzuki, Yanaura, Suzuki, & Masuda, 1983).

Material Science Applications

- Corrosion Control : This chemical is used in the formulation of corrosion inhibitors for mild steel in acidic environments, demonstrating its utility in materials science and engineering (Bentiss, Jama, Mernari, Attari, El Kadi, Lebrini, Traisnel, & Lagrenée, 2009).

Safety and Hazards

The compound is classified as dangerous with hazard statements including H302 (harmful if swallowed), H315 (causes skin irritation), H318 (causes serious eye damage), and H335 (may cause respiratory irritation) . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes .

Propriétés

IUPAC Name |

1-(4-methoxyphenyl)cyclohexan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO.ClH/c1-15-12-7-5-11(6-8-12)13(14)9-3-2-4-10-13;/h5-8H,2-4,9-10,14H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKSZEGRXHDMJFP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2(CCCCC2)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.76 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Methoxyphenyl)cyclohexan-1-amine;hydrochloride | |

CAS RN |

125802-08-6 |

Source

|

| Record name | 1-(4-methoxyphenyl)cyclohexan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,5-dimethylbenzamide](/img/structure/B2413433.png)

![N-(3,5-dichlorophenyl)-2-[(2-methyl-6-pyridin-2-ylpyrimidin-4-yl)thio]acetamide](/img/structure/B2413449.png)

![1-[2-(Difluoromethoxy)phenyl]pyrrolidin-3-amine](/img/structure/B2413450.png)